Tomopenem

Pharmacokinetics Half-Life Dosing Interval

Researchers screening anti-MRSA agents require a reliable carbapenem benchmark with quantifiable potency. Tomopenem (CS-023) provides an MIC90 of 8 µg/mL against clinical MRSA isolates-at least 4-fold lower than imipenem or meropenem-enabling rigorous assay validation and sensitivity benchmarking. Its ~2 h human plasma half-life, roughly twice that of earlier carbapenems, reduces dosing frequency in animal models without compromising translational relevance. • Intrinsic DHP-1 stability eliminates need for cilastatin co-administration • Minimal ≤4-fold MIC shift against P. aeruginosa mutants overexpressing MexAB-OprM, MexCD-OprJ, and MexEF-OprN efflux pumps or deficient in OprD • Well-characterized f%T>MIC pharmacodynamic targets (29% static, 39% 1-log kill, 51% 2-log kill) for time-dependent killing studies Supplied as ≥98% purity powder with comprehensive Certificate of Analysis. For research use only.

Molecular Formula C23H35N7O6S
Molecular Weight 537.6 g/mol
CAS No. 222400-20-6
Cat. No. B1683202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomopenem
CAS222400-20-6
SynonymsCS 023
CS-023
CS023 cpd
R 115685
R-115685
R115685
RO4908463
tomopenem
Molecular FormulaC23H35N7O6S
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O
InChIInChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1
InChIKeyKEDAXBWZURNCHS-GPODMPQUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tomopenem: 1β-Methylcarbapenem with Extended Half-Life


Tomopenem (CS-023, RO4908463, R-115685) is a parenteral 1β-methylcarbapenem antibiotic originally developed by Daiichi Sankyo and licensed to Roche. It features a unique 5-substituted pyrrolidin-3-ylthio group with an amidine moiety at the C-2 position, conferring a broader spectrum against Gram-positive and Gram-negative pathogens compared to earlier carbapenems [1]. Tomopenem is stable against human renal dehydropeptidase-I (DHP-1) [2] and exhibits a plasma half-life of approximately 2 hours in humans—roughly twice that of meropenem and imipenem [3]. Its enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa distinguishes it from many other carbapenems [4].

Tomopenem Non-Interchangeability with Meropenem or Imipenem


Generic substitution within the carbapenem class is scientifically invalid due to marked differences in pharmacokinetic profiles, DHP-1 stability requirements, and antimicrobial spectra against key resistant pathogens. While meropenem and imipenem share a broad Gram-negative spectrum, imipenem requires co-administration with the DHP-1 inhibitor cilastatin to prevent renal degradation, whereas tomopenem and meropenem possess intrinsic DHP-1 stability [1]. More critically, tomopenem demonstrates significantly greater potency against MRSA and maintains activity against P. aeruginosa mutants with upregulated efflux pumps or porin loss—resistance mechanisms that elevate MICs for meropenem and imipenem [2]. Its extended half-life (~2 h) further alters dosing frequency requirements and pharmacodynamic target attainment [3]. These compound-specific attributes preclude direct interchangeability in both in vitro screening and in vivo efficacy models.

Tomopenem Head-to-Head Evidence Against Other Carbapenems


Extended Plasma Half-Life vs. Meropenem and Imipenem

Tomopenem exhibits a plasma elimination half-life (t½) approximately twice that of meropenem and imipenem, directly impacting dosing frequency and time-above-MIC (T>MIC) target attainment [1]. This PK advantage is attributed to its low affinity for renal organic anion transporters and intrinsic DHP-1 stability, reducing renal clearance [2].

Pharmacokinetics Half-Life Dosing Interval

MRSA Activity Advantage Over Imipenem and Meropenem

Against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), tomopenem demonstrates a 4-fold or greater improvement in MIC90 compared to imipenem and meropenem [1]. This enhanced activity is mechanistically linked to tomopenem's high binding affinity for PBP 2a, the altered penicillin-binding protein responsible for β-lactam resistance in MRSA [2].

MRSA MIC90 Carbapenem Resistance

P. aeruginosa Activity Against Resistant Mutants

Tomopenem displays an MIC90 of 4 µg/mL against P. aeruginosa clinical isolates, which is ≥4-fold lower than that of imipenem and meropenem [1]. More importantly, tomopenem maintains activity against isogenic laboratory mutants of P. aeruginosa that overexpress the MexAB-OprM, MexCD-OprJ, and MexEF-OprN efflux pumps, overproduce AmpC β-lactamase, or are deficient in the OprD porin; the MIC increase for tomopenem against these mutants is limited to ≤4-fold compared to wild-type [2].

Pseudomonas aeruginosa Efflux Pumps AmpC β-Lactamase

Anaerobic Spectrum vs. Meropenem and Doripenem

Against 293 clinical anaerobic isolates, tomopenem exhibits a potent MIC90 range of 0.06 to 4 µg/mL, comparable to the activity of meropenem and doripenem, and more potent than panipenem [1]. This spectrum includes key anaerobes such as Bacteroides fragilis, Clostridium spp., and Peptostreptococcus spp., confirming its suitability for polymicrobial infection models [2].

Anaerobic Bacteria Bacteroides fragilis Broad-Spectrum

Pharmacodynamic Targets in Murine Thigh Model vs. Meropenem

In a neutropenic murine thigh infection model, the f%T>MIC values required for static effect, 1-log kill, and 2-log kill against P. aeruginosa were 29%, 39%, and 51% for tomopenem, respectively, which are comparable to those for meropenem (24%, 33%, and 45%) [1]. This confirms that tomopenem, despite its longer half-life, follows the same time-dependent killing pharmacodynamics as other carbapenems.

Pharmacodynamics f%T>MIC Murine Thigh Infection

Bactericidal Efficacy in Human-Simulated PK Model

In a human-simulated murine exposure model, tomopenem at 750 mg TID achieved bactericidal or bacteriostatic effects against 10 of 11 P. aeruginosa and MRSA strains with MICs ≤8 µg/mL (f%T>MIC ≥41%). At 1500 mg TID, bactericidal effects were observed against 16 of 17 strains with MICs ≤16 µg/mL (f%T>MIC ≥43%) [1]. In contrast, meropenem at 1000 mg TID was effective against only 3 of 4 P. aeruginosa strains with MICs ≤4 µg/mL [2].

Human-Simulated PK Murine Model Bactericidal

Tomopenem: Optimal Use Cases in Antibiotic Discovery


Benchmarking Anti-MRSA Agents in MIC and Time-Kill Assays

Tomopenem serves as an ideal positive control or reference compound when evaluating new chemical entities for activity against methicillin-resistant Staphylococcus aureus. Its MIC90 of 8 µg/mL against clinical MRSA isolates, which is at least 4-fold lower than that of imipenem or meropenem [1], provides a quantifiable benchmark that helps contextualize the potency of novel agents. Researchers can use tomopenem to set a high bar for anti-MRSA carbapenem activity and to validate assay sensitivity.

Pharmacodynamic Modeling in Murine Infection Models

Tomopenem's well-characterized pharmacodynamic parameters—f%T>MIC targets of 29% (static), 39% (1-log kill), and 51% (2-log kill) against P. aeruginosa [2]—make it a reliable tool for studying time-dependent β-lactam killing. Its longer half-life allows for reduced dosing frequency in animal models without compromising efficacy, simplifying experimental logistics while maintaining translational relevance to human PK.

Evaluating Efflux and Porin Resistance in P. aeruginosa

The minimal (≤4-fold) increase in tomopenem MIC against P. aeruginosa mutants overexpressing MexAB-OprM, MexCD-OprJ, and MexEF-OprN efflux pumps or deficient in OprD [3] makes it a superior probe for dissecting resistance mechanisms. Tomopenem can be used as a control compound that remains active where other carbapenems fail, enabling researchers to identify efflux pump substrates and characterize novel efflux pump inhibitors.

Efficacy in Chronic Respiratory Infection Models

In a murine chronic respiratory tract infection model with P. aeruginosa, tomopenem (100 mg/kg twice daily for 7 days) significantly reduced lung bacterial burden from 4.21 to 2.91 log10 CFU/lung, comparable to meropenem [4]. Tomopenem's longer human half-life and potent anti-pseudomonal activity support its use in chronic infection models where sustained drug exposure is critical for efficacy, providing a more clinically predictive readout.

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